8-Bromo-2,4-dichloro-7-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2,4-dichloro-7-methoxyquinoline is a quinoline derivative with the molecular formula C10H6BrCl2NO and a molecular weight of 306.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,4-dichloro-7-methoxyquinoline typically involves the bromination of 2,4-dichloro-7-methoxyquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the quinoline ring . The process involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,4-dichloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring and its substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Bromo-2,4-dichloro-7-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dichloro-7-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2,4-Dichloroquinazoline: Similar in structure but with a quinazoline ring instead of quinoline.
8-Chloro-2,4-dichloro-7-methoxyquinoline: Similar but with a chlorine atom instead of bromine.
8-Bromo-2,4-dichloro-7-hydroxyquinoline: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness
8-Bromo-2,4-dichloro-7-methoxyquinoline is unique due to the specific combination of bromine, chlorine, and methoxy groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1254256-54-6 |
---|---|
Molecular Formula |
C10H6BrCl2NO |
Molecular Weight |
306.97 g/mol |
IUPAC Name |
8-bromo-2,4-dichloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-5-6(12)4-8(13)14-10(5)9(7)11/h2-4H,1H3 |
InChI Key |
VTUOWSJJIRXSJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.